molecular formula C14H13FO2 B2797618 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene CAS No. 850461-60-8

1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene

Cat. No.: B2797618
CAS No.: 850461-60-8
M. Wt: 232.254
InChI Key: MTSKIWKWOPODKV-UHFFFAOYSA-N
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Description

1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene is an organic compound characterized by the presence of a fluorobenzyl group and a methoxyphenyl group connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene typically involves the reaction of 3-fluorobenzyl alcohol with 3-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. Common catalysts used in this reaction include acids or bases, depending on the specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether to alcohols or other reduced forms.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products:

    Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.

    Reduction: Formation of 3-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene involves its interaction with specific molecular targets and pathways The compound may exert its effects through binding to enzymes or receptors, leading to changes in biochemical pathways

Comparison with Similar Compounds

  • 3-Fluorobenzyl alcohol
  • 3-Methoxyphenol
  • 3-Fluorophenyl ether

Comparison: 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene is unique due to the presence of both fluorobenzyl and methoxyphenyl groups, which impart distinct chemical properties

Properties

IUPAC Name

1-fluoro-3-[(3-methoxyphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-16-13-6-3-7-14(9-13)17-10-11-4-2-5-12(15)8-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSKIWKWOPODKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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